

What are the physical and chemical properties of 3-Bromo-4-methoxybenzohydrazide?

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzohydrazide

Cat. No.: B063383

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An In-depth Technical Guide to 3-Bromo-4-methoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-4-methoxybenzohydrazide**, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, available physicochemical data, a plausible synthetic route, and expected spectroscopic profile. Additionally, it touches upon the potential biological activities of this class of compounds.

Core Properties of 3-Bromo-4-methoxybenzohydrazide

3-Bromo-4-methoxybenzohydrazide is a substituted aromatic hydrazide. Its structure incorporates a brominated and methoxylated benzene ring, which can influence its biological activity and pharmacokinetic properties.

Physicochemical Properties

While specific experimental data for the melting point, boiling point, and solubility of **3-Bromo-4-methoxybenzohydrazide** are not readily available in the current literature, the fundamental

properties derived from its chemical formula are presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	[1] [2]
Molecular Weight	245.07 g/mol	[1]
IUPAC Name	3-bromo-4-methoxybenzohydrazide	[2]
InChI Key	JMNOKSFPVQAECV-UHFFFAOYSA-N	[2]
SMILES	<chem>COC1=C(C=C(C=C1)C(=O)N)N)Br</chem>	[1]
CAS Number	181136-33-4	[1]

Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any practical application.

Chemical Properties and Safety

The chemical reactivity of **3-Bromo-4-methoxybenzohydrazide** is dictated by the hydrazide functional group and the substituted benzene ring. The hydrazide moiety can participate in condensation reactions, particularly with aldehydes and ketones, to form hydrazones.[\[3\]](#)[\[4\]](#) The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of new functional groups.

Safety Information: Based on supplier safety data, **3-Bromo-4-methoxybenzohydrazide** is associated with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-4-methoxybenzohydrazide** is not explicitly published, a general and widely used method for preparing benzohydrazides can be adapted. This typically involves the reaction of a corresponding methyl benzoate with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzohydrazide

This protocol is based on the general synthesis of 4-methoxybenzohydrazide and is expected to be applicable.^{[3][4]}

Materials:

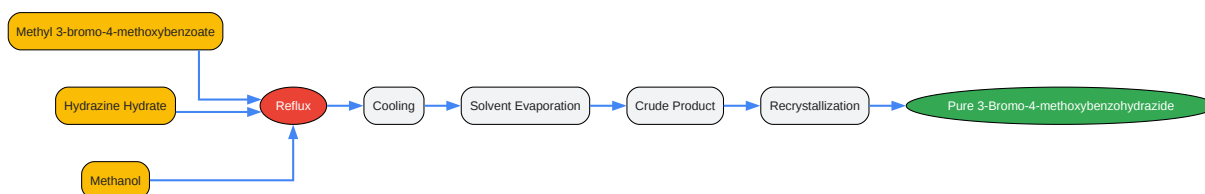
- Methyl 3-bromo-4-methoxybenzoate
- Hydrazine hydrate
- Methanol

Procedure:

- In a round-bottom flask, dissolve methyl 3-bromo-4-methoxybenzoate in methanol.
- Add an excess of hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours (e.g., 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The excess solvent and hydrazine hydrate can be removed under reduced pressure to yield the crude product.

- The crude **3-Bromo-4-methoxybenzohydrazide** can be purified by recrystallization from a suitable solvent, such as methanol, to obtain the pure compound.

Synthetic Workflow



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Caption: General synthetic workflow for **3-Bromo-4-methoxybenzohydrazide**.

Spectroscopic Characterization

The structural elucidation of **3-Bromo-4-methoxybenzohydrazide** would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated.^{[5][6][7]}

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide protons. The aromatic protons will likely appear as a set of multiplets in the downfield region (around 7-8 ppm), with their splitting pattern determined by their coupling with each other. The methoxy group protons will present as a sharp singlet at approximately 3.8-4.0 ppm. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal (around 160-170 ppm). The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the bromine atom and the methoxy-substituted carbon showing characteristic shifts. The methoxy carbon will appear as a signal around 55-60 ppm.

Expected IR Spectrum

The infrared spectrum will provide information about the functional groups present. Key absorption bands are expected for:

- N-H stretching: Two bands in the region of 3200-3400 cm^{-1} corresponding to the asymmetric and symmetric stretching of the $-\text{NH}_2$ group, and a broader band for the $-\text{NH}-$ group.
- C=O stretching: A strong absorption band around 1640-1680 cm^{-1} for the carbonyl group of the hydrazide.
- C-O stretching: An absorption in the region of 1250-1300 cm^{-1} for the aryl-alkyl ether.
- C-Br stretching: A band in the lower frequency region of the spectrum.
- Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Expected Mass Spectrum

The mass spectrum (electron ionization) should show a molecular ion peak (M^+) at m/z 244 and an $\text{M}+2$ peak at m/z 246 of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydrazide group and other characteristic fragments of the aromatic ring.

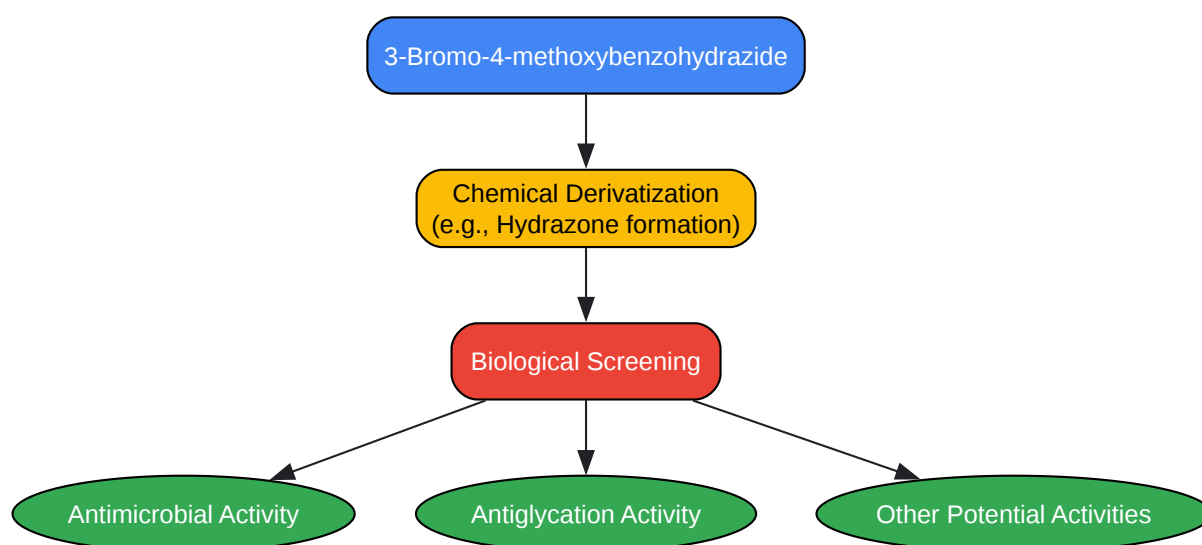
Potential Biological Activity and Applications

Hydrazide-hydrazone derivatives are a class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.^{[8][9]}

Derivatives of benzohydrazide have shown potential as:

- Antimicrobial Agents: Various hydrazone compounds have demonstrated activity against different strains of bacteria and fungi.[8] The presence of the bromo and methoxy substituents on the aromatic ring of **3-Bromo-4-methoxybenzohydrazide** could modulate this activity.
- Antiglycation Agents: Some benzoylhydrazones have been identified as inhibitors of protein glycation, a process implicated in the complications of diabetes.[3][4] This suggests that **3-Bromo-4-methoxybenzohydrazide** could be a scaffold for the development of new antiglycation agents.

The following diagram illustrates a conceptual logical relationship for the potential drug discovery applications of this compound.



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Caption: Conceptual pathway for exploring the biological potential of **3-Bromo-4-methoxybenzohydrazide**.

In conclusion, **3-Bromo-4-methoxybenzohydrazide** is a versatile chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete experimental profile is yet to be published, this guide provides a solid foundation of its known

properties and predictive data to aid researchers in its synthesis, characterization, and exploration of its biological activities.

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